molecular formula C17H13N3O3 B12466687 2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile

2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile

Cat. No.: B12466687
M. Wt: 307.30 g/mol
InChI Key: NHVIYDVUKJKDQY-UHFFFAOYSA-N
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Description

2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile is an organic compound that features a nitrobenzoyl group attached to a dihydroisoquinoline ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile typically involves the reaction of 4-nitrobenzoyl chloride with 3,4-dihydroisoquinoline-1-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

    Cyclization: Acidic or basic conditions, often using catalysts like sulfuric acid or sodium ethoxide.

Major Products Formed

    Reduction: 2-(4-aminobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile.

    Substitution: Amide derivatives such as 2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide.

    Cyclization: Fused ring systems like isoquinoline derivatives.

Scientific Research Applications

2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile is unique due to its combination of the nitrobenzoyl group with the dihydroisoquinoline ring and carbonitrile substituent. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C17H13N3O3/c18-11-16-15-4-2-1-3-12(15)9-10-19(16)17(21)13-5-7-14(8-6-13)20(22)23/h1-8,16H,9-10H2

InChI Key

NHVIYDVUKJKDQY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C#N)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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